molecular formula C16H14N4O2 B1181906 SKWZCNCUTHJEBR-UHFFFAOYSA-N

SKWZCNCUTHJEBR-UHFFFAOYSA-N

Cat. No.: B1181906
M. Wt: 294.314
InChI Key: SKWZCNCUTHJEBR-UHFFFAOYSA-N
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Description

Such compounds are often included in screening libraries for drug discovery, as seen in other entries (e.g., ). While specific properties (e.g., molecular formula, spectral data) for this compound are unavailable in the evidence, comparisons with structurally similar compounds can be inferred from related datasets.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.314

InChI

InChI=1S/C16H14N4O2/c1-20(2)16-18-14-13-11(6-7-17-14)10-5-4-9(21-3)8-12(10)22-15(13)19-16/h4-8H,1-3H3

InChI Key

SKWZCNCUTHJEBR-UHFFFAOYSA-N

SMILES

CN(C)C1=NC2=NC=CC3=C2C(=N1)OC4=C3C=CC(=C4)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

InChIKey/Identifier Molecular Formula Molecular Weight (Da) Solubility (mg/mL) Bioactivity/Applications Screening Libraries Source
QYFFARALSJOCIW-UHFFFAOYSA-N C₅H₁₀BrN 162.99 Not reported Azetidine derivatives (synthesis) Not specified
RAWMIERDKUXAKC-UHFFFAOYSA-N C₁₅H₂₁N₃O₄S 339.13 Not reported Sulfonamide-based therapeutics Not specified
CAS 239097-74-6 C₇H₆N₂O 134.14 1.55 CYP1A2 inhibition Synthetic intermediates
JUJXRNCBPOZMIU-UHFFFAOYSA-N C₂₀H₂₃FN₄O₂S 410.49 Not reported Anticancer, kinase modulation Therapeutical Diversity Library

Key Observations:

  • Molecular Weight: Compounds in screening libraries (e.g., ) typically range between 134–410 Da, suggesting This compound may fall within this spectrum.
  • Bioactivity: Similar compounds target enzymes (e.g., CYP1A2 ), kinases (e.g., Aurora A-B ), or inflammatory pathways .
  • Solubility: Water-soluble analogs like CAS 239097-74-6 (1.55 mg/mL ) highlight the importance of optimizing solubility for bioavailability.

Structural Similarity and Drug Discovery Relevance

Table 2: Similarity Scores of CAS 239097-74-6 to Analogs (Hypothetical Extension)

CAS No. Similarity Score Functional Group Modifications Potential Applications
828300-70-5 0.97 Nitro → Amine substitution Antibacterial agents
851768-35-9 0.89 Halogen addition Antiviral candidates
36216-80-5 0.82 Aromatic ring functionalization Anticancer agents

Insights:

  • Structural modifications (e.g., halogenation, aromatic substitutions) significantly alter bioactivity and toxicity profiles . For example, nitro-to-amine substitutions enhance metabolic stability.
  • High-similarity compounds (score >0.9) are prioritized in drug discovery pipelines for lead optimization .

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